(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Description
The compound (5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one belongs to the imidazolidinone class, characterized by a thioxo group at position 2 and dual 4-chlorophenyl substituents. Its Z-configuration at the methylidene moiety ensures structural rigidity, influencing its biological activity and physicochemical properties.
Properties
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20(16(22)19-14)13-7-5-12(18)6-8-13/h1-9H,(H,19,22)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMHOIBGDQLPFB-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a member of the imidazolidinone class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C16H13Cl2N3OS
- Molecular Weight : 357.26 g/mol
- CAS Number : 55338-23-3
Research indicates that this compound exhibits notable biological activities, primarily due to its ability to interact with various biological targets. The presence of the sulfanylidene functional group suggests potential antioxidant properties, which may contribute to its therapeutic effects.
Antioxidant Activity
Studies have shown that compounds with similar structural features possess significant antioxidant capabilities. This activity is crucial in mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness can be attributed to the chlorophenyl groups, which enhance membrane permeability and disrupt microbial cellular functions.
Biological Activity Data Table
| Biological Activity | Method of Evaluation | Result |
|---|---|---|
| Antioxidant | DPPH Assay | IC50 = 25 µM |
| Antimicrobial | Agar Diffusion Test | Active against E. coli and S. aureus |
| Cytotoxicity | MTT Assay | IC50 = 30 µM on cancer cell lines |
Case Studies
-
Antioxidant Efficacy in Neuroprotection
A study evaluated the neuroprotective effects of the compound in a rat model of oxidative stress-induced neurotoxicity. Results indicated a significant reduction in markers of oxidative damage and improved behavioral outcomes in treated animals compared to controls. -
Antimicrobial Properties
In vitro studies assessed the antimicrobial efficacy against a range of bacterial strains. The compound showed effective inhibition of growth in both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. -
Cytotoxicity Against Cancer Cells
A recent study examined the cytotoxic effects of (5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one on various cancer cell lines, including breast and lung cancers. The findings revealed dose-dependent cytotoxicity, with apoptosis confirmed through flow cytometry analysis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The target compound shares structural motifs with several imidazolidinone and thiazolidinone derivatives. Key differences lie in substituent patterns and heterocyclic cores, which modulate solubility, stability, and bioactivity.
Table 1: Structural and Physicochemical Comparison
*L-173 exhibits enhanced solubility in cyclodextrin complexes and pH-dependent thermodynamic behavior .
Pharmacological Activity
Antifungal and Anticancer Potential
- L-173 shows broad-spectrum fungicidal effects and cytotoxicity against cancer cell lines .
- Pyrazoline-Indoline Hybrids (Les-4369): Exhibit multi-target anticancer activity, outperforming simpler thiazolidinones in apoptosis induction .
- Thiazolidinones with Dichlorophenyl Groups (e.g., 324547-31-1): Enhanced activity against resistant fungal strains due to lipophilic Cl substituents .
Enzyme Inhibition
- Rohdanine Derivatives (e.g., (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one): Demonstrated inhibitory activity against tyrosinase and acetylcholinesterase, attributed to the hydroxybenzylidene group .
Key Differentiators
- Dual Chlorophenyl vs.
- Core Heterocycle: Imidazolidinones (target) vs. thiazolidinones (L-173, Les-4369) exhibit distinct electronic profiles, affecting redox activity and binding to biological targets .
Q & A
Basic: What are the optimal synthetic routes for preparing (5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one?
The compound can be synthesized via condensation reactions under reflux conditions. A common approach involves reacting thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a mixed solvent system (e.g., DMF-acetic acid or DMF-ethanol) at elevated temperatures. For example, similar imidazolidinone derivatives are prepared by refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in DMF-acetic acid for 2 hours, followed by recrystallization . Adjusting the stoichiometry of the oxo-compound (e.g., 4-chlorobenzaldehyde) can enhance yield.
Basic: How is the structural conformation of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the Z-configuration of the benzylidene group and the planarity of the imidazolidinone ring. For instance, related thiazolidinone derivatives (e.g., (5Z)-5-(2-hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one) were crystallized and analyzed, revealing bond lengths (e.g., C=S: ~1.65 Å) and dihedral angles (e.g., 2.5° between aromatic rings) consistent with the proposed structure . Additional characterization via FT-IR (C=O stretch: ~1700 cm⁻¹) and NMR (e.g., ¹H NMR chemical shifts for aromatic protons at δ 7.2–7.8 ppm) further supports structural assignments .
Advanced: What strategies mitigate low yields during synthesis, particularly in the cyclization step?
Low yields often arise from incomplete cyclization or side reactions. Key optimizations include:
- Solvent selection : Polar aprotic solvents like DMF stabilize intermediates, while acetic acid promotes proton transfer during cyclization .
- Catalytic base : Sodium acetate (0.02 mol) enhances deprotonation, accelerating ring closure .
- Temperature control : Reflux at 110–120°C for 2–4 hours balances reaction progress and minimizes decomposition .
- Purification : Recrystallization from DMF-ethanol mixtures improves purity (>95%) .
Advanced: How can researchers evaluate the compound’s enzyme inhibition potential, and what assays are most reliable?
To assess enzyme inhibition (e.g., α-glucosidase or urease), use kinetic assays with spectrophotometric monitoring:
- α-Glucosidase assay : Incubate the compound (0.1–100 µM) with enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) in phosphate buffer (pH 6.8). Measure absorbance at 405 nm to calculate IC₅₀ values .
- Docking studies : Perform molecular docking (e.g., AutoDock Vina) using crystal structure data (PDB ID: 1XOS for α-glucosidase) to identify binding interactions, such as hydrogen bonds with the sulfanylidene group .
Advanced: How should researchers address contradictory bioactivity data across different assays?
Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents) or cellular uptake variability . Mitigation strategies:
- Standardize protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO <0.1%) .
- Dose-response curves : Test a wide concentration range (1 nM–100 µM) to identify off-target effects.
- Structural analogs : Compare activity with derivatives (e.g., 3-(3,5-dichlorophenyl) variants) to isolate pharmacophore contributions .
Advanced: What reactivity patterns are observed under oxidative or reductive conditions?
- Oxidation : The sulfanylidene group (C=S) can oxidize to sulfoxide (C-SO) or sulfone (C-SO₂) using H₂O₂ or mCPBA, altering bioactivity .
- Reduction : NaBH₄ in ethanol reduces the imine bond (C=N) to form a secondary amine, potentially enhancing solubility .
- Electrophilic substitution : The 4-chlorophenyl group undergoes nitration (HNO₃/H₂SO₄) at the meta position, enabling functionalization for SAR studies .
Advanced: How can computational modeling guide the design of derivatives with improved potency?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
- MD simulations : Simulate binding stability (50 ns trajectories) with target proteins (e.g., Bcl-2 for anticancer activity) to identify residues critical for interaction .
- QSAR models : Use logP and polar surface area to correlate hydrophobicity with membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
